molecular formula C9H18N2O2S B2448170 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 1216033-16-7

2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2448170
CAS No.: 1216033-16-7
M. Wt: 218.32
InChI Key: JCHRCRQMNGLGDP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of cyclopentylamine with a thiazolidine-1,1-dione derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives .

Scientific Research Applications

2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the thiazolidine-1,1-dione moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione include:

Uniqueness

The uniqueness of this compound lies in its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c10-7-8-3-1-4-9(8)11-5-2-6-14(11,12)13/h8-9H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHRCRQMNGLGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2CCCS2(=O)=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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